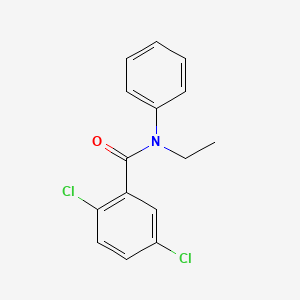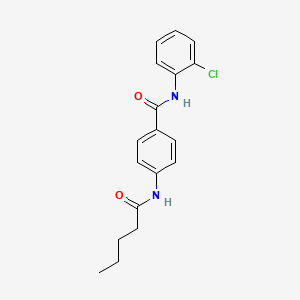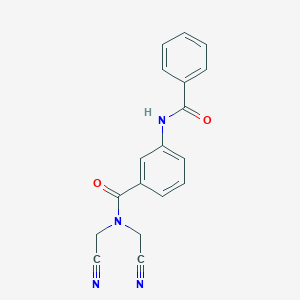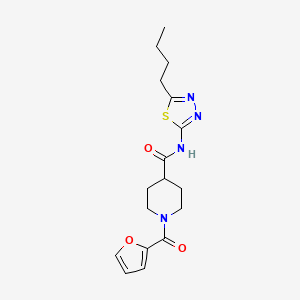
4-fluoro-N-(3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-methylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and an amide group linked to a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-methylbutyl)benzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Fluorination: Aniline is then fluorinated to form 4-fluoroaniline using a fluorinating agent like hydrogen fluoride.
Amidation: Finally, 4-fluoroaniline is reacted with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the amide group facilitates interactions with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzamide: Lacks the 3-methylbutyl chain, making it less hydrophobic.
N-(3-methylbutyl)benzamide: Lacks the fluorine atom, resulting in different binding properties.
4-chloro-N-(3-methylbutyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-fluoro-N-(3-methylbutyl)benzamide is unique due to the presence of both the fluorine atom and the 3-methylbutyl chain. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced receptor binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-fluoro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16FNO/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
AEHCDQCYHVRHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170558.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11170563.png)

![N-(furan-2-ylmethyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170580.png)

![2-[(2-methoxyethyl)sulfanyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11170611.png)
![4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11170617.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11170624.png)

![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide](/img/structure/B11170646.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170653.png)

![2-(2-chloro-6-fluorophenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170666.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B11170674.png)
